Methyl 2-(oxetan-3-ylidene)acetate
Overview
Description
Methyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C6H8O3. It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(oxetan-3-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield this compound with a 73% yield . The reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized oxetane derivatives.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Aza-Michael Addition: Common reagents include NH-heterocycles such as azetidine, pyrrolidine, and piperidine.
Ring-Opening Reactions: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used to facilitate the ring-opening process.
Major Products Formed
Aza-Michael Addition: The major products are functionalized oxetane derivatives, which can be further modified for various applications.
Ring-Opening Reactions: The products depend on the specific reagents and conditions used but generally include linear or branched compounds derived from the oxetane ring.
Scientific Research Applications
Methyl 2-(oxetan-3-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing bioactive molecules, including potential drug candidates.
Materials Science: It is employed in the development of novel materials with unique properties, such as polymers and coatings.
Synthetic Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(oxetan-3-ylidene)acetate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(azetidin-3-ylidene)acetate: Similar in structure but contains an azetidine ring instead of an oxetane ring.
Methyl 2-(pyrrolidin-3-ylidene)acetate: Contains a pyrrolidine ring, offering different reactivity and applications.
Uniqueness
Methyl 2-(oxetan-3-ylidene)acetate is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. The ring strain in oxetane makes it more reactive compared to its azetidine and pyrrolidine counterparts, allowing for a broader range of synthetic applications .
Properties
IUPAC Name |
methyl 2-(oxetan-3-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBZUQPHJXYCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676705 | |
Record name | Methyl (oxetan-3-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105665-34-6 | |
Record name | Methyl (oxetan-3-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1105665-34-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2-(oxetan-3-ylidene)acetate synthesized and what is its reactivity towards amines?
A1: The research article describes the synthesis of this compound through a Horner–Wadsworth–Emmons reaction []. This involves reacting (N-Boc)oxetan-3-one with a suitable phosphonate ester in the presence of a base like DBU. The resulting this compound demonstrates reactivity towards various (N-Boc-cycloaminyl)amines, undergoing aza-Michael addition. This reaction leads to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds, highlighting the compound's utility as a building block for synthesizing diverse oxetane derivatives [].
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